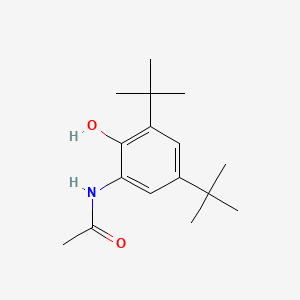

N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide

Description

Properties

CAS No. |

60043-08-5 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

N-(3,5-ditert-butyl-2-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C16H25NO2/c1-10(18)17-13-9-11(15(2,3)4)8-12(14(13)19)16(5,6)7/h8-9,19H,1-7H3,(H,17,18) |

InChI Key |

CHAOLRKYRZZMKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide typically involves three key steps:

- Acetylation of a suitable aminophenol to form N-(3-hydroxyphenyl)acetamide.

- Tert-butyl substitution on the aromatic ring to introduce the bulky tert-butyl groups.

- Purification and isolation of the final acetamide product.

This general approach is supported by the synthetic route described in patent CN105884628B, where m-aminophenol is acetylated and then subjected to tert-butylation under acidic catalysis to yield the desired substituted acetamide.

Stepwise Preparation Details

Acetylation of m-Aminophenol

- Reagents: m-Aminophenol and acetic anhydride or acetyl chloride.

- Conditions: The reaction is typically carried out by slowly adding acetic anhydride or acetyl chloride to a solution of m-aminophenol under controlled temperature (dropping time 1–15 minutes).

- Workup: After the reaction, the mixture is cooled and poured into water, followed by stirring for 6–24 hours to precipitate N-(3-hydroxyphenyl)acetamide as a solid.

- Yield: High yields around 96% have been reported for similar hydroxyphenyl acetamides.

Introduction of 3,5-Bis(1,1-dimethylethyl) Groups (Tert-butylation)

- Reagents: N-(3-hydroxyphenyl)acetamide, tert-butanol, and concentrated sulfuric acid as catalyst.

- Solvent: A suitable organic solvent (solvent II in the patent) is used to dissolve the acetamide.

- Conditions: The reaction is conducted at low to moderate temperatures (0–50°C, preferably 10–30°C) for 10–60 hours.

- Mechanism: Electrophilic aromatic substitution where tert-butyl cations generated in situ substitute at the 3 and 5 positions of the aromatic ring.

- Outcome: Formation of this compound.

- Advantages: Mild conditions and high selectivity due to the directing effect of the hydroxyl and acetamide groups.

Purification and Isolation

- Hydrolysis: If necessary, deacetylation can be performed by acid or base hydrolysis to remove acetyl groups, but for this compound, acetylation is maintained.

- Workup: The reaction mixture is often subjected to reduced pressure distillation to remove solvents, followed by precipitation in ice water.

- Recrystallization: Final purification is achieved by recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.

- Yield and Purity: The process yields a high-purity product suitable for further applications.

Alternative Synthetic Routes and Related Compounds

- Related phenolic compounds with bulky tert-butyl groups have been synthesized via similar electrophilic substitution methods, sometimes involving protection of hydroxyl groups by chloroformate derivatives to improve selectivity.

- The use of triethylamine as a base and methanol or ethyl acetate as solvents is common in related synthetic procedures for analogous phenolic amides.

- Column chromatography on silica gel is often employed for final purification when necessary.

Data Tables: Summary of Preparation Parameters

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | m-Aminophenol + Acetic anhydride/Acetyl chloride | Room temp | 6–24 hours | ~96 | Dropping time 1–15 min; aqueous workup |

| Tert-butyl substitution | N-(3-hydroxyphenyl)acetamide + tert-butanol + H2SO4 catalyst | 0–50 (prefer 10–30) | 10–60 hours | High | Electrophilic aromatic substitution |

| Purification | Recrystallization from ethyl acetate/hexane | Ambient | Variable | High | Solvent removal under reduced pressure |

Comprehensive Research Findings

- The tert-butylation step is crucial for achieving the 3,5-disubstitution pattern, with concentrated sulfuric acid catalysis enabling efficient electrophilic substitution without overreaction or side products.

- The acetylation protects the amino group and directs substitution, enhancing regioselectivity.

- The synthetic route is scalable and suitable for bulk preparation due to mild reaction conditions and straightforward workup.

- Analytical data such as ^1H NMR and ^13C NMR confirm the structure and purity of the intermediates and final product, with characteristic chemical shifts for the acetamide and tert-butyl groups.

- Alternative methods involving protection of hydroxyl groups or different bases have been reported but often involve more complex steps or lower yields.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group may produce an amine.

Scientific Research Applications

N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide, also known as N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide or N-acetyl-2,6-di-t-butyl-p-aminophenol, has several applications, particularly in scientific research .

Scientific Research Applications

- HPLC Separation: this compound can be analyzed using reverse phase (RP) HPLC methods . It is used in liquid chromatography for isolating impurities in preparative separation and is suitable for pharmacokinetics .

- Newcrom R1 HPLC Column: It can be separated on a Newcrom R1 HPLC column using a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) applications, formic acid can replace phosphoric acid .

- Anti-inflammatory Agent Research: 3,5-di-tertiary-butyl-4-hydroxyphenyl compounds, which are structurally related, have activity as inhibitors of 5-lipoxygenase and/or cyclooxygenase, useful in treating conditions like inflammation, arthritis, and pain .

- Synthesis of Inhibitors: It is used in the synthesis and evaluation of benzylideneoxazoles, thiazoles, and imidazoles, which are evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase in rat basophilic leukemia (RBL-1) cells .

- Crystalline Forms: Research has been conducted on crystalline forms of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide, which

Mechanism of Action

The mechanism of action of N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and computational differences between N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide and analogous compounds:

Key Observations :

- Lipophilicity : The tert-butyl groups in the target compound and its analogs (e.g., CAS 287198-03-2) result in high XLogP3 values (>5), favoring membrane permeability and industrial applications like polymer stabilization. Chlorinated derivatives (e.g., ) exhibit lower logP due to smaller substituents.

- Hydrogen Bonding : The hydroxyl group in the target compound contrasts with the chloro group in CAS 287198-03-2, enhancing solubility and antioxidant activity compared to halogenated analogs.

- Steric Effects : Bulky tert-butyl groups in the target compound reduce metabolic degradation rates compared to simpler derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide .

Antioxidant Activity

The hydroxyl group in the target compound enables radical scavenging, similar to dihydroxy-substituted analogs (e.g., CAS 96887-96-6). However, the tert-butyl groups may limit solubility in aqueous systems compared to less bulky derivatives .

Reactivity

- Halogenated Derivatives : Chlorine in CAS 287198-03-2 allows nucleophilic substitution, useful in agrochemical synthesis.

- Sulfur-Containing Analogs : Thioether linkages (e.g., CAS 337352-57-5) enable disulfide bond formation or metal coordination, expanding applications in catalysis .

Biological Activity

N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyphenyl group with two tert-butyl substituents, contributing to its unique chemical properties. The structure can be represented as follows:

This compound is characterized by its stability and reactivity due to the presence of both hydroxy and acetamide functional groups.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . The hydroxy group in its structure is known to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogens.

The mechanism of action for this compound involves several pathways:

- Interaction with Enzymes : The hydroxy group can form hydrogen bonds with specific enzymes or receptors, influencing their activity.

- Inhibition of Inflammatory Pathways : Research has shown that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition could lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .

- Regulation of Gene Expression : Studies have demonstrated that treatment with this compound can modulate the expression of genes involved in oxidative stress and inflammation. For instance, it has been shown to down-regulate inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NFκB) pathways in animal models .

Acute Kidney Injury Model

A notable study investigated the protective effects of this compound in a glycerol-induced acute kidney injury model in mice. The compound was administered at a dosage of 50 mg/kg and demonstrated significant protective effects against renal tubular necrosis and inflammation. Biochemical analyses revealed decreased serum urea and creatinine levels in treated animals compared to controls. Histological evaluations confirmed reduced inflammation and preservation of kidney architecture .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Hydroxyphenyl)acetamide | Hydroxy group | Antioxidant, anti-inflammatory |

| 3,5-Di-tert-butyl-4-hydroxyphenyl | Hydroxy group + tert-butyl | Antioxidant, antimicrobial |

| N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine | Similar hydroxyphenyl structure | Analgesic, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.